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An In-depth Technical Guide to (R)-Piperidin-3-ylmethanol Hydrochloride: Properties,

Synthesis, and Analysis

Abstract
(R)-Piperidin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern

medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a multitude of

pharmaceuticals due to its favorable pharmacokinetic properties and ability to serve as a

versatile scaffold for engaging with biological targets[1][2][3]. The specific stereochemistry of

the (R)-enantiomer at the C3 position, combined with the primary alcohol functionality, provides

a synthetically tractable handle for constructing complex molecules with precise three-

dimensional architectures. This guide provides an in-depth examination of the core

physicochemical properties of (R)-Piperidin-3-ylmethanol hydrochloride, with a central focus

on its molecular weight, and details authoritative methodologies for its synthesis and analytical

quality control, tailored for researchers and professionals in drug development.

Core Physicochemical Properties
The precise characterization of a starting material is the foundation of reproducible and

successful drug discovery. The molecular weight of (R)-Piperidin-3-ylmethanol
hydrochloride is a fundamental parameter for all stoichiometric calculations in reaction

planning and for analytical identity confirmation via mass spectrometry. The compound is the
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hydrochloride salt of the free base, (R)-Piperidin-3-ylmethanol. The salt form is typically

preferred for its improved stability and handling characteristics as a crystalline solid.

Key quantitative data are summarized in the table below.

Property Value Source

Molecular Weight 151.63 g/mol [4][5][6]

Molecular Formula C₆H₁₄ClNO [4][5]

CAS Number 1124199-58-1 [4][5][7]

Exact Mass 151.07639 Da [8]

Appearance Solid [9]

Molecular Weight (Free Base) 115.17 g/mol [10]

Molecular Formula (Free Base) C₆H₁₃NO [10]

Synthesis of Enantiomerically Pure (R)-Piperidin-3-
ylmethanol
Achieving high enantiomeric purity is critical, as different enantiomers of a chiral drug can

exhibit vastly different pharmacological and toxicological profiles[11]. The synthesis of (R)-

Piperidin-3-ylmethanol can be approached through several strategies, including asymmetric

hydrogenation of pyridine precursors or by leveraging the chiral pool, starting from naturally

occurring chiral molecules like D-lysine[2][12].

Below is a representative, conceptual protocol based on the asymmetric reduction of a

protected pyridine-3-carboxaldehyde derivative, a common strategy for accessing chiral

piperidines.

Conceptual Synthetic Protocol
Step 1: N-Protection of Pyridine-3-carboxaldehyde

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.scbt.com/p/r-piperidin-3-yl-methanol-hydrochloride-1124199-58-1
https://www.3wpharm.com/product/6230.html
https://www.bldpharm.com/products/400771-49-5.html
https://www.scbt.com/p/r-piperidin-3-yl-methanol-hydrochloride-1124199-58-1
https://www.3wpharm.com/product/6230.html
https://www.scbt.com/p/r-piperidin-3-yl-methanol-hydrochloride-1124199-58-1
https://www.3wpharm.com/product/6230.html
https://cymitquimica.com/products/54-OR926711/r-piperidin-3-ylmethanol-hydrochloride/
https://pubchem.ncbi.nlm.nih.gov/compound/70700777
https://cymitquimica.com/products/IN-DA008UAA/s-piperidin-3-ylmethanol-hydrochloride/
https://pubchem.ncbi.nlm.nih.gov/compound/3-Piperidinemethanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Piperidinemethanol
https://pdf.benchchem.com/146/Application_Note_Chiral_HPLC_Methods_for_the_Enantioseparation_of_2_Piperidinemethanol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.researchgate.net/publication/352304922_Convenient_Synthesis_of_R-3-Boc-aminopiperidine_and_R-3-Boc-aminoazepane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rationale: The piperidine nitrogen must be protected to prevent side reactions and to

influence the stereochemical outcome of the reduction. A benzyl or Boc group is common.

Procedure:

Dissolve pyridine-3-carboxaldehyde in a suitable solvent (e.g., Dichloromethane).

Add an appropriate protecting group reagent (e.g., Benzyl bromide or Di-tert-butyl

dicarbonate) and a non-nucleophilic base (e.g., Triethylamine).

Stir the reaction at room temperature until completion, monitored by Thin Layer

Chromatography (TLC).

Work up the reaction mixture with an aqueous wash and extract the product. Purify by

column chromatography.

Step 2: Asymmetric Reduction of the Aldehyde

Rationale: The aldehyde is reduced to a primary alcohol. While this step itself is not

asymmetric, it sets the stage for the key ring reduction.

Procedure:

Dissolve the N-protected pyridine-3-carboxaldehyde in an appropriate solvent (e.g.,

Methanol).

Cool the solution to 0°C and add a reducing agent (e.g., Sodium borohydride) portion-

wise.

Stir until the starting material is consumed (monitored by TLC).

Quench the reaction carefully with water, and extract the resulting N-protected pyridine-3-

ylmethanol.

Step 3: Asymmetric Hydrogenation of the Pyridine Ring

Rationale: This is the critical enantioselective step. A chiral catalyst, typically based on

rhodium or iridium, is used to hydrogenate the aromatic pyridine ring, yielding the desired
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(R)-piperidine stereocenter with high enantiomeric excess[2].

Procedure:

In a high-pressure reactor, dissolve the N-protected pyridine-3-ylmethanol in a degassed

solvent (e.g., Methanol).

Add a chiral catalyst (e.g., a Rhodium complex with a chiral phosphine ligand).

Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and stir at a controlled

temperature (e.g., room temperature to 50°C) for 12-24 hours.

Once the reaction is complete, carefully vent the reactor and remove the catalyst by

filtration. Concentrate the filtrate.

Step 4: Deprotection and Salt Formation

Rationale: The N-protecting group is removed to yield the final free base, which is then

converted to the stable hydrochloride salt.

Procedure:

Dissolve the crude N-protected (R)-Piperidin-3-ylmethanol in a suitable solvent (e.g., Ethyl

acetate).

For a benzyl group, perform hydrogenolysis using Palladium on carbon (Pd/C) under a

hydrogen atmosphere[1]. For a Boc group, use a strong acid like trifluoroacetic acid.

After deprotection is complete, filter the catalyst (if used) and concentrate the solution.

Dissolve the resulting free base in a solvent like diethyl ether or isopropanol and add a

solution of HCl in the same solvent to precipitate (R)-Piperidin-3-ylmethanol
hydrochloride.

Collect the solid product by filtration and dry under vacuum.

Synthetic Workflow Diagram
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Pyridine-3-carboxaldehyde

Step 1: N-Protection
(e.g., Boc Anhydride)

N-Boc-Pyridine-3-carboxaldehyde

Step 2: Aldehyde Reduction
(e.g., NaBH4)

N-Boc-Pyridine-3-ylmethanol

Step 3: Asymmetric Hydrogenation
(Chiral Rh Catalyst, H2)

N-Boc-(R)-Piperidin-3-ylmethanol

Step 4: Deprotection & Salt Formation
(Acid, then HCl)

(R)-Piperidin-3-ylmethanol HCl
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Sample of
(R)-Piperidin-3-ylmethanol HCl

Step 1: Pre-Column Derivatization
(e.g., with PTSC)

UV-Active Diastereomeric Derivative

Step 2: Chiral HPLC Separation
(CSP Column)

Step 3: UV Detection

Chromatogram Data

Step 4: Data Analysis
(Peak Integration, %ee Calculation)

Verified Identity & Purity

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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